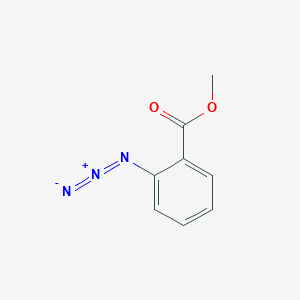

Methyl 2-azidobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-azidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-2-3-5-7(6)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLODHMWICPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454207 | |

| Record name | Methyl 2-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-23-1 | |

| Record name | Methyl 2-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-azidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Azido Group in Aromatic Systems

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-azidobenzoate

This compound is a versatile aromatic organic compound that serves as a pivotal building block in modern synthetic chemistry. Its utility stems from the unique reactivity of the azide functional group (–N₃) positioned on a benzene ring, ortho to a methyl ester. This arrangement offers a powerful handle for a variety of chemical transformations, making it a valuable intermediate for researchers, particularly those in medicinal chemistry and materials science. The azide group can participate in highly efficient and specific reactions such as the Staudinger ligation and copper- or ruthenium-catalyzed azide-alkyne cycloadditions ("click chemistry"), enabling the construction of complex molecular architectures.[1] Furthermore, the thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, paving the way for the synthesis of various nitrogen-containing heterocyclic compounds.

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound from its common precursor, Methyl 2-aminobenzoate. We will delve into the causality behind the experimental design, present a self-validating protocol, and detail the analytical methods required to confirm the structure and purity of the final product. The core focus is on providing a practical and safe methodology suitable for a research and development laboratory setting.

PART 1: Synthesis of this compound

Principle and Rationale of the Synthetic Strategy

The most reliable and widely adopted method for the synthesis of aryl azides, including this compound, is the diazotization of a primary aromatic amine followed by nucleophilic substitution with an azide salt.[1] This strategy is favored due to the high availability and low cost of the starting material, Methyl 2-aminobenzoate (also known as methyl anthranilate), and the generally high efficiency of the two-step, one-pot process.

-

Diazotization: The first step involves the conversion of the primary amino group (–NH₂) of Methyl 2-aminobenzoate into a diazonium salt (–N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[2] The low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.

-

Azidation: The resulting arenediazonium salt is an excellent electrophile. The diazonium group is a superb leaving group because its departure results in the formation of highly stable dinitrogen (N₂) gas. The salt is immediately treated with a source of the azide nucleophile, typically sodium azide (NaN₃). The azide ion (N₃⁻) displaces the diazonium group to form the desired this compound.[1]

This sequence provides a clean and direct route to the target compound, with the evolution of nitrogen gas serving as a visual indicator of reaction progress.

Visual Workflow: Synthesis Pathway

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Critical Safety Warning: Organic azides are potentially explosive and can decompose violently with exposure to heat, shock, light, or pressure.[3][4] Sodium azide is highly toxic. This procedure must be performed in a well-ventilated chemical fume hood, behind a blast shield, by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.[5] Avoid contact of azides with metals, strong acids, and chlorinated solvents.[4]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Methyl 2-aminobenzoate | 15.1 g (0.1 mol) | Starting Material |

| Concentrated HCl (37%) | 25 mL | Acid catalyst for diazotization |

| Deionized Water | ~500 mL | Solvent |

| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) | Nitrous acid precursor |

| Sodium Azide (NaN₃) | 7.15 g (0.11 mol) | Azide nucleophile |

| Ethyl Acetate | ~300 mL | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | Drying agent |

| 250 mL & 500 mL Beakers/Flasks | Standard glassware | Reaction and solution vessels |

| Magnetic Stirrer and Stir Bar | - | Agitation |

| Ice Bath | - | Temperature control |

| Separatory Funnel | 500 mL | For liquid-liquid extraction |

| Rotary Evaporator | - | Solvent removal |

Procedure:

-

Preparation of Amine Salt Solution: In a 500 mL beaker, combine Methyl 2-aminobenzoate (15.1 g) and deionized water (100 mL). While stirring, slowly add concentrated HCl (25 mL). Stir until a clear solution of the hydrochloride salt is formed. Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: In a separate 250 mL beaker, dissolve sodium nitrite (7.6 g) in deionized water (40 mL). Cool this solution in the ice bath. Add the sodium nitrite solution dropwise to the cold, stirring amine salt solution over 20-30 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

-

Azidation: In a separate 500 mL beaker, dissolve sodium azide (7.15 g) in deionized water (100 mL). Cool this solution in an ice bath. While stirring vigorously, add the cold diazonium salt solution from Step 2 to the sodium azide solution in small portions. Expect vigorous evolution of nitrogen gas. The rate of addition should be controlled to keep the effervescence manageable.

-

Product Isolation: After the gas evolution ceases (allow to stir for an additional 30 minutes at 0-5 °C), the product, this compound, will often separate as an oil or a pale yellow solid.

-

Work-up and Purification:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with deionized water (100 mL) and saturated brine (100 mL) to remove residual salts and impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. Caution: Do not heat the solution excessively.

-

The resulting crude product is often of sufficient purity for many applications. If further purification is needed, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is recommended. Do not attempt distillation , as this can lead to explosive decomposition.[3]

-

PART 2: Characterization of this compound

Rationale for Analytical Techniques

A multi-technique analytical approach is essential to unambiguously confirm the identity and purity of the synthesized this compound. Each method provides unique structural information:

-

Infrared (IR) Spectroscopy: Primarily used to confirm the presence of key functional groups, most notably the azide (N₃) and the ester carbonyl (C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further support the proposed structure.

Visual Workflow: Characterization Process

Caption: Characterization workflow for this compound.

Expected Analytical Data

The following table summarizes the characteristic data expected from the analysis of this compound.

| Technique | Expected Result | Rationale |

| IR Spectroscopy | ~2120 cm⁻¹ (strong, sharp)~1730 cm⁻¹ (strong) | The peak at ~2120 cm⁻¹ is highly characteristic of the asymmetric stretching vibration of the azide (N≡N) group. The strong absorption at ~1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the methyl ester. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.0 ppm (doublet of doublets, 1H)δ ~7.5-7.6 ppm (triplet of doublets, 1H)δ ~7.2-7.3 ppm (doublet, 1H)δ ~7.1-7.2 ppm (triplet, 1H)δ ~3.9 ppm (singlet, 3H) | The four signals in the aromatic region (δ 7.0-8.0 ppm) correspond to the four non-equivalent protons on the substituted benzene ring. The specific splitting patterns and chemical shifts arise from their positions relative to the electron-withdrawing ester and azide groups. The sharp singlet at ~3.9 ppm is characteristic of the three protons of the methyl ester (–OCH₃) group. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~165 ppm (C=O)δ ~140 ppm (C-N₃)δ ~133 ppm (Ar C-H)δ ~131 ppm (Ar C-H)δ ~125 ppm (Ar C-H)δ ~120 ppm (Ar C-H)δ ~118 ppm (Ar C-COOCH₃)δ ~52 ppm (-OCH₃) | The spectrum will show eight distinct signals corresponding to the eight unique carbon atoms. Key signals include the ester carbonyl carbon downfield (~165 ppm), the carbon directly attached to the azide group (~140 ppm), the six aromatic carbons at their characteristic shifts, and the methyl carbon of the ester group upfield (~52 ppm). |

| Mass Spectrometry (EI) | m/z 177 ([M]⁺)m/z 149 ([M-N₂]⁺)m/z 118 ([M-N₂-OCH₃]⁺) | The molecular ion peak ([M]⁺) should appear at m/z 177, corresponding to the molecular weight of C₈H₇N₃O₂. A very prominent peak is expected at m/z 149, resulting from the characteristic loss of a stable dinitrogen molecule (N₂, 28 Da) from the parent ion. Further fragmentation, such as the loss of the methoxy radical (•OCH₃), can also be observed. |

Conclusion

This guide has outlined a robust and well-understood protocol for the synthesis of this compound, grounded in the principles of diazotization chemistry. By adhering to the detailed experimental steps and, most importantly, the stringent safety precautions, researchers can reliably produce this valuable synthetic intermediate. The comprehensive characterization workflow ensures that the final product is validated with a high degree of confidence, providing a solid foundation for its application in advanced research and development projects.

References

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of Victoria. (2022). Azides - Safe Work Procedure. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Alves, M. J., et al. (2020). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-azidobenzoate

Introduction

Methyl 2-azidobenzoate (C₈H₇N₃O₂) is an aromatic organic compound that serves as a versatile intermediate in synthetic chemistry. The presence of both a methyl ester and an azide functional group in an ortho configuration on a benzene ring imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The azide moiety, in particular, is a high-energy functional group that can be readily transformed through thermal or photochemical means, offering a gateway to diverse chemical transformations. This guide provides a comprehensive overview of the physical properties, spectroscopic signature, chemical reactivity, stability, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Section 1: Core Physical and Chemical Properties

The fundamental properties of a compound are critical for its application in experimental work, dictating choices for solvents, reaction conditions, and purification methods.

1.1 Identification and General Properties

-

IUPAC Name: this compound

-

CAS Number: 16714-23-1[1]

-

Molecular Formula: C₈H₇N₃O₂

-

Molecular Weight: 177.16 g/mol [2]

1.2 Physical Properties

The physical state and solubility parameters are summarized below. This data is essential for practical laboratory handling, from weighing and transfer to designing reaction and work-up conditions.

| Property | Value | Source(s) |

| Appearance | Likely a liquid or low-melting solid | Inferred from related structures |

| Boiling Point | Not well-documented; subject to decomposition | [3][4] |

| Melting Point | Not consistently reported | [1] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Inferred from general aryl azide properties |

| Storage Temp. | Store at low temperatures (ideally -18 °C), in the dark | [1][4] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of compound verification. The following data provides the expected spectral signature for this compound, which is crucial for confirming its identity and purity after synthesis.

2.1 Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups in this molecule. The azide group has a very strong and sharp characteristic absorption band.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2100-2150 | Azide (-N₃) | Strong, sharp, characteristic stretching vibration |

| ~1720-1740 | Ester (C=O) | Strong stretching vibration |

| ~3000-3100 | Aromatic C-H | Stretching vibrations |

| ~1200-1300 | Ester (C-O) | Stretching vibration |

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex splitting pattern due to the ortho substitution. The methyl group will appear as a sharp singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ester carbonyl carbon (~165 ppm), the carbon attached to the azide group, the four other aromatic carbons, and the methyl carbon (~52 ppm).

2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, a key fragmentation pathway involves the loss of a dinitrogen molecule (N₂), a characteristic feature of azides.

-

Molecular Ion (M⁺): m/z = 177.16

-

Key Fragment: [M - N₂]⁺ at m/z = 149. This fragment corresponds to the formation of a nitrene intermediate radical cation.

Section 3: Chemical Reactivity, Stability, and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of the aryl azide group. Understanding its decomposition pathways is critical for harnessing its synthetic potential and ensuring safe handling.

3.1 Thermal and Photochemical Decomposition: The Nitrene Intermediate

Aryl azides are known to decompose under thermal or photochemical conditions, extruding dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate.[4] This nitrene is the key to the subsequent reactivity.

-

Mechanism: The decomposition proceeds through the loss of N₂, which consists of the terminal two nitrogen atoms of the azide group.[3] The resulting nitrene can exist in either a singlet or triplet state, influencing the reaction products.[4]

-

Influence of Ortho Substituents: The presence of the ortho methyl ester group can significantly lower the decomposition temperature compared to unsubstituted phenyl azide.[4][5] This is often due to a concerted mechanism where the ortho group participates in the extrusion of nitrogen.[4] For some aryl azides, decomposition can begin at temperatures as low as 50-110 °C.[4]

The decomposition pathway can be visualized as follows:

Caption: Thermal or photochemical decomposition of this compound.

3.2 Key Synthetic Applications

-

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions (Huisgen cycloadditions) with alkynes or alkenes to form triazoles or triazolines, respectively. These reactions are fundamental in click chemistry.

-

Amide Synthesis: Aryl azides can react with aldehydes under basic conditions to form aryl amides, providing an alternative to traditional coupling methods.[5] This reaction proceeds through a triazoline intermediate.[5]

-

Synthesis of Heterocycles: The nitrene intermediate generated from decomposition is a powerful tool for constructing fused heterocyclic rings through intramolecular C-H insertion or cyclization reactions.[3]

3.3 Stability and the "Rule of Six"

Organic azides are energetic compounds and must be handled with care. A useful guideline for assessing stability is the "Rule of Six," which suggests that a compound is relatively safe if it has at least six carbon atoms for each energetic group (like an azide).[4] this compound (C₈H₇N₃O₂) has 8 carbons for one azide group, suggesting it can be handled with standard precautions. However, it is crucial to avoid heat, shock, and friction.[6] For storage, it is recommended to keep the compound at low temperatures (ideally -18 °C), protected from light, and in solution if possible to mitigate risks.[4]

Section 4: Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and analysis of aryl azides, which are directly applicable to this compound.

4.1 Protocol: Synthesis of this compound

This procedure is based on the standard two-step diazotization of an aniline followed by azide substitution. The starting material is Methyl 2-aminobenzoate (Methyl Anthranilate).

Materials:

-

Methyl 2-aminobenzoate

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate solution

-

Ice bath, magnetic stirrer, separatory funnel

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Diazotization:

-

In a beaker, dissolve a known quantity of Methyl 2-aminobenzoate in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in deionized water and cool it separately.

-

Slowly add the cold sodium nitrite solution dropwise to the amine solution. Maintain the temperature strictly between 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

-

Azidation:

-

In a separate, larger beaker, dissolve sodium azide in deionized water and cool the solution to 0-5 °C in an ice bath.[4]

-

Slowly and carefully add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.[4] Caution: This step can be exothermic and releases nitrogen gas. Ensure adequate ventilation and slow addition.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The product may precipitate or form an oily layer.[4]

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

4.2 Protocol: Thermal Decomposition Analysis by N₂ Evolution

This protocol allows for the kinetic study of the thermal decomposition by measuring the rate of nitrogen gas evolution.[4]

Apparatus:

-

Thermostatically controlled oil bath

-

Reaction vessel with a side arm (e.g., a Schlenk flask)

-

Gas burette or other gas collection apparatus

-

Magnetic stirrer and thermometer

Procedure:

-

Setup: Assemble the reaction vessel in the oil bath and connect the side arm to the gas burette.

-

Reaction: Place a known volume and concentration of this compound solution (in a high-boiling solvent like nitrobenzene or tetralin) into the reaction vessel.[3]

-

Heating: Heat the oil bath to the desired, stable temperature.

-

Measurement: As the azide decomposes, nitrogen gas will evolve and be collected in the gas burette. Record the volume of N₂ collected over time.

-

Analysis: Plot the volume of N₂ versus time to determine the reaction rate. By performing the experiment at different temperatures, the activation energy for the decomposition can be calculated.[3]

Section 5: Safety, Handling, and Storage

Aryl azides are energetic compounds that require careful handling to mitigate risks. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

5.1 Hazard Identification

-

Thermal Sensitivity: Can decompose exothermically upon heating.[3][7] The decomposition can be rapid if heated quickly to high temperatures.

-

Shock Sensitivity: Avoid grinding, shock, or friction.[6]

-

General Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[8]

5.2 Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]

-

Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

-

Safety Shield: All reactions involving azides, especially on scale or when heating, should be performed behind a blast shield.[10]

5.3 Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[1][6] For long-term storage, refrigeration is recommended.[4] Avoid heat sources and direct sunlight.

-

Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

References

-

THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest. (proquest.com) [Link]

-

Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - NIH. (ncbi.nlm.nih.gov) [Link]

-

Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing). (pubs.rsc.org) [Link]

-

Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (pubs.rsc.org) [Link]

-

Organic Syntheses Procedure. (orgsyn.org) [Link]

Sources

- 1. This compound | 16714-23-1 [chemicalbook.com]

- 2. 20442-96-0 Cas No. | Methyl 4-azidobenzoate | Matrix Scientific [matrixscientific.com]

- 3. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.be [fishersci.be]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Profile of Methyl 2-Azidobenzoate

This document provides an in-depth technical analysis of the expected spectroscopic data for Methyl 2-azidobenzoate (C₈H₇N₃O₂), a vital intermediate in synthetic organic and medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple data repository. It is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework grounded in established principles and comparative data from analogous structures. Every piece of data is contextualized, and every interpretive claim is substantiated to ensure scientific integrity and practical utility.

Molecular Structure and Overview

This compound is an aromatic compound featuring an azide (-N₃) and a methyl ester (-COOCH₃) group ortho to each other on a benzene ring. This substitution pattern governs its unique spectroscopic characteristics. The azide group acts as a potent electron-withdrawing group through resonance and induction, significantly influencing the electronic environment of the aromatic ring, which is a key factor in interpreting its NMR spectra.

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and one singlet in the aliphatic region for the methyl ester protons. The electron-withdrawing nature of both the azide and the ester groups will shift the aromatic protons downfield relative to benzene (7.34 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Comparative Insights |

| ~7.90 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz | H6 | This proton is ortho to the strongly electron-withdrawing ester group, causing the most significant downfield shift. Its position is comparable to the H6 proton in Methyl 2-nitrobenzoate and Methyl 2-iodobenzoate. |

| ~7.55 | Doublet of doublets (ddd) | J ≈ 8.0, 7.5, 1.5 Hz | H4 | This proton is para to the azide group and meta to the ester. It will be shifted downfield and will show coupling to H3 and H5. |

| ~7.20 | Doublet of doublets (ddd) | J ≈ 8.0, 7.5, 1.0 Hz | H5 | This proton is meta to both electron-withdrawing groups and is expected to be the most upfield of the aromatic signals. |

| ~7.15 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 Hz | H3 | This proton is ortho to the azide group, leading to a downfield shift. Its chemical shift is influenced by the -N₃ group, similar to protons ortho to a nitro group. |

| 3.91 | Singlet (s) | N/A | H8 (-OCH₃) | The methyl ester protons are chemically isolated and appear as a sharp singlet. This value is highly consistent across various methyl benzoate analogs.[1] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the electronic effects on the carbon atoms of the benzene ring. The carbon atom attached to the azide group (C2) and the ester group (C1) will be significantly influenced.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~165.5 | C7 (C=O) | The ester carbonyl carbon chemical shift is characteristic and falls within the expected range, similar to that observed in Methyl 2-aminobenzoate (168.6 ppm).[2] |

| ~140.0 | C2 | The carbon atom directly attached to the electron-withdrawing azide group is expected to be significantly deshielded and shifted downfield. |

| ~133.0 | C4 | The chemical shift of this carbon is influenced by its position relative to both substituents. |

| ~131.5 | C6 | Similar to C4, its chemical shift is moderately downfield. |

| ~125.0 | C5 | This carbon, meta to both groups, is expected to be one of the more shielded aromatic carbons. |

| ~124.5 | C1 | The ipso-carbon attached to the ester group. Its chemical shift is typically found in this region for substituted benzoates. |

| ~118.0 | C3 | The carbon ortho to the azide group and meta to the ester is predicted to be the most shielded of the aromatic carbons. |

| ~52.5 | C8 (-OCH₃) | The methyl carbon of the ester group consistently appears in this region across a wide range of benzoate esters.[2] |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups: the azide and the ester. The diagnostic value of IR is particularly high for the azide moiety due to its unique and intense absorption band in a relatively uncluttered region of the spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2125 | Strong, Sharp | N≡N Asymmetric Stretch | Azide (-N₃) |

| ~1730 | Strong, Sharp | C=O Stretch | Ester (-COOCH₃) |

| 3100-3000 | Medium | C-H Aromatic Stretch | Aromatic Ring |

| 2955 | Medium | C-H Aliphatic Stretch | Methyl Group |

| 1600-1450 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |

| 1300-1250 | Strong | C-O Stretch | Ester |

| 750 | Strong | C-H Out-of-plane Bend | Ortho Disubstitution |

Expert Interpretation: The most critical peak for confirming the identity of this molecule is the intense, sharp absorption band around 2125 cm⁻¹. This band is highly characteristic of the azide functional group's asymmetric stretch and is a primary piece of evidence for a successful synthesis.[3][4] The strong carbonyl (C=O) stretch near 1730 cm⁻¹ confirms the presence of the saturated ester group. The strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry of aryl azides is well-characterized and follows a predictable fragmentation pattern, primarily initiated by the loss of a nitrogen molecule.[2][5] This initial fragmentation is a key diagnostic feature.

Molecular Weight: 177.16 g/mol

Predicted Fragmentation Pathway:

Caption: Predicted EI fragmentation pathway for this compound.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Formula | Notes |

| 177 | [M]⁺˙ | [C₈H₇N₃O₂]⁺˙ | Molecular Ion. Its presence depends on the ionization energy; may be weak. |

| 149 | [M - N₂]⁺ | [C₈H₇O₂]⁺ | Base Peak. The facile loss of a stable N₂ molecule makes this a very favorable fragmentation. This is the most diagnostic fragment for aryl azides.[2][5] |

| 118 | [M - N₂ - OCH₃]⁺ | [C₇H₄O]⁺˙ | Loss of the methoxy radical from the m/z 149 fragment. |

| 76 | [C₆H₄]⁺˙ | [C₆H₄]⁺˙ | Benzyne radical cation, a common fragment resulting from the decomposition of substituted benzene rings. |

Trustworthiness of the Protocol: The self-validating nature of this analysis lies in the convergence of data. The molecular weight confirmed by the MS molecular ion peak (m/z 177) must be consistent with the structure proposed by NMR. The key functional groups identified by the highly specific IR absorptions (azide and ester) must be accounted for in the fragments observed in the mass spectrum. For example, the primary loss of 28 Da (N₂) in the mass spectrum directly corroborates the strong azide stretch seen in the IR spectrum.

Experimental Protocols

The following are generalized, field-proven protocols for the acquisition of high-quality spectroscopic data for a compound such as this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at 298 K.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire spectra using a proton-decoupled pulse program.

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small, solvent-free sample of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable. Caution: Aryl azides can be thermally sensitive; a low ion source temperature (e.g., 150-170 °C) is advisable to minimize thermal decomposition before ionization.[2]

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Acquisition:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-250).

-

The data system will record the relative abundance of each ion detected.

-

Caption: A typical workflow for spectroscopic analysis and structure validation.

References

-

Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(25), 3796–3802. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

- Supporting Information. (n.d.). General experimental procedures. Retrieved January 14, 2026, from a source providing typical NMR and MS acquisition parameters.

-

mzCloud. (2015). Methyl 2 aminobenzoate. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - Supplementary Information. Retrieved January 14, 2026, from [Link]

-

Dyall, L. K., & Kemp, J. E. (1966). The Infrared Spectra of Aryl Azides. Australian Journal of Chemistry, 20(8), 1625-1633. [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved January 14, 2026, from [Link]

Sources

"thermal stability and decomposition of Methyl 2-azidobenzoate"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-azidobenzoate

Authored by: Gemini, Senior Application Scientist

Foreword: this compound is an acyl azide, a class of compounds renowned for its utility in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and amine derivatives via the Curtius rearrangement.[1][2] However, this synthetic versatility is counterbalanced by the inherent energetic nature of the azide functional group. A thorough understanding of the thermal stability and decomposition pathways of this compound is not merely an academic exercise; it is a critical prerequisite for its safe handling, process development, and successful application in research and drug development. This guide provides a comprehensive technical overview of its decomposition mechanism, methods for thermal analysis, and essential safety protocols grounded in established principles for handling energetic materials.

The Chemical Landscape of this compound

This compound belongs to the family of aromatic acyl azides. The molecule's reactivity is dominated by the azido group (-N₃) attached to the carbonyl carbon. This functionality is an "explosophore," a group that makes a compound sensitive to decomposition upon initiation by heat, shock, or friction.[3] The stability of organic azides is a complex function of their molecular structure. Two empirical rules provide a preliminary risk assessment:

-

Carbon to Nitrogen Ratio (C/N): The ratio of carbon atoms to nitrogen atoms is a key stability indicator. For this compound (C₈H₇N₃O₂), the C/N ratio is 8/3, which is approximately 2.67. Generally, a C/N ratio where the number of nitrogen atoms does not exceed the number of carbon atoms suggests a compound that can be synthesized and isolated with caution.[3]

-

Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic functional group to provide sufficient "dilution" and render it relatively safe to handle.[4] this compound, with eight carbons to one azide group, satisfies this guideline.

While these rules suggest that this compound is manageable, they do not guarantee stability under all conditions. It must be treated as a potentially explosive substance at all times.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₈H₇N₃O₂ | - |

| Molecular Weight | 177.16 g/mol | - |

| Appearance | Expected to be a crystalline solid or oil. | Inferred from similar small organic azides. |

| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, CH₂Cl₂). | Inferred from typical reaction conditions. |

| Stability | Potentially explosive; sensitive to heat, shock, and light.[3][5] | Must be handled with extreme caution. |

The Core Decomposition Pathway: The Curtius Rearrangement

The thermal decomposition of an acyl azide like this compound is archetypally defined by the Curtius rearrangement. This reaction proceeds through a concerted mechanism to yield an isocyanate, with the loss of nitrogen gas.[6]

Mechanism Deep Dive

It was once believed that the reaction proceeded through a discrete acyl nitrene intermediate. However, modern mechanistic studies and thermodynamic calculations strongly support a concerted process where the migration of the aryl group occurs simultaneously with the expulsion of dinitrogen (N₂).[1][6] This is a critical distinction, as a concerted mechanism avoids the formation of a highly reactive, indiscriminate nitrene intermediate, explaining the reaction's clean nature and, importantly, the complete retention of stereochemistry in the migrating group.[1][7]

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. In the absence of an external nucleophile, it may react with other species in the mixture or polymerize.

Caption: The Curtius Rearrangement of this compound.

Experimental Analysis of Thermal Stability

To quantify the thermal stability and decomposition profile of this compound, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9]

Workflow for Thermal Hazard Assessment

A systematic workflow is essential for safely characterizing potentially energetic materials. This involves a preliminary small-scale sensitivity test followed by detailed analysis using DSC and TGA.

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. ucd.ie [ucd.ie]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal analysis study of antihypertensive drug doxazosin mesilate - Arabian Journal of Chemistry [arabjchem.org]

Introduction: The Role of Methyl 2-Azidobenzoate in Modern Synthesis

An In-depth Technical Guide to the Solubility of Methyl 2-Azidobenzoate in Organic Solvents

This compound is an aromatic organic compound featuring both an azide and a methyl ester functional group. This unique combination makes it a valuable reagent and building block in synthetic chemistry. The azide group serves as a versatile handle for introducing nitrogen into molecular frameworks, notably through reactions like the Staudinger ligation, nitrene insertion, and copper-catalyzed azide-alkyne cycloaddition ("click chemistry")[1]. The methyl ester provides a site for further modification, for example, through hydrolysis and amide bond formation.

The successful application of this compound in any synthetic route—from reaction setup to workup and purification—is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a prerequisite for efficient process development, reaction optimization, and safe handling. This guide provides a detailed examination of the principles governing the solubility of this compound, offers a predicted solubility profile based on physicochemical properties and analog data, and presents a rigorous protocol for its quantitative determination.

CRITICAL SAFETY ADVISORY: Handling Organic Azides

Before any discussion of solubility, the inherent hazards of organic azides must be addressed. Azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, with the potential for rapid, explosive decomposition[1][2].

Key Safety Imperatives:

-

Stability Assessment: The stability of an organic azide is often estimated by its carbon-to-nitrogen (C/N) ratio. This compound (C₈H₇N₃O₂) has a C/N ratio of 8/3, which is approximately 2.67. While generally more stable than low-molecular-weight azides, it should still be treated with extreme caution[1][3]. The "Rule of Six," which suggests at least six carbon atoms per energetic group, provides a further guideline for relative safety[2].

-

Prohibited Solvents: Never use halogenated solvents like dichloromethane (DCM) or chloroform with azides. These can react to form extremely unstable and explosive di- and tri-azidomethane[2][4][5].

-

Handling & Storage:

-

Always handle this compound in a chemical fume hood behind a blast shield[3][5].

-

Use non-metal spatulas (plastic or ceramic) to avoid the formation of highly shock-sensitive heavy metal azides[4][5].

-

Store in a cool, dark place, ideally below room temperature, and away from sources of ignition or shock[1][4].

-

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container. Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid[2][4].

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, indicating that substances with similar polarities tend to be soluble in one another[6][7].

The structure of this compound presents several features that dictate its interactions:

-

Aromatic Ring: The benzene ring is nonpolar and capable of π-π stacking interactions. It contributes to solubility in aromatic solvents like toluene and less polar solvents.

-

Methyl Ester Group (-COOCH₃): This is a polar, aprotic group. The carbonyl oxygen and ether oxygen can act as hydrogen bond acceptors, promoting solubility in polar solvents.

-

Azido Group (-N₃): The azide group is a strong dipole, making it a polar functional group. It contributes significantly to the overall polarity of the molecule and can act as a hydrogen bond acceptor.

Based on these features, this compound is classified as a moderately polar organic compound. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and potentially accept hydrogen bonds.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on these principles.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the ester and azide groups. |

| Acetonitrile (MeCN) | High | Highly polar solvent capable of strong dipole-dipole interactions. Often used in reactions involving aryl azides[11]. | |

| Tetrahydrofuran (THF) | High | Ether oxygen acts as a hydrogen bond acceptor. Polarity is suitable for solvating the molecule. THF is a common solvent for azide reactions[11]. | |

| Ethyl Acetate (EtOAc) | High | Similar polarity and functionality (ester) to the solute. Strong solute-solvent interactions are expected. Analog data supports high solubility[8][9]. | |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, excellent for solvating polar molecules. | |

| Polar Protic | Methanol (MeOH) | Medium to High | Capable of hydrogen bonding (as an acceptor). Analog data suggests good solubility[8][9]. |

| Ethanol (EtOH) | Medium | Similar to methanol, but slightly lower polarity may marginally decrease solubility. | |

| Nonpolar Aromatic | Toluene | Medium to Low | π-π stacking interactions between the solvent and the solute's aromatic ring can promote some solubility. |

| Nonpolar Aliphatic | Hexane / Heptane | Low to Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong dipole-dipole interactions of the solute molecules. |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and lack of hydrogen bond-donating groups prevent significant solubility in water[12]. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent[6]. This protocol provides a self-validating system for generating accurate, reproducible results.

Workflow for Isothermal Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of solid this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring the solution is truly saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.2 µm syringe filter (compatible with the solvent) and dispense the filtered solution into a clean, pre-weighed vial. This filtration step is critical to remove all undissolved microcrystals.

-

Accurately dilute a known volume or weight of the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

A standard calibration curve must be prepared using solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Use the concentration determined from the calibration curve and the known dilution factor to calculate the concentration of the original saturated solution.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its behavior in common organic solvents. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents and water. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a rigorous and dependable method for experimental determination. Adherence to strict safety protocols is paramount when handling this and any other organic azide.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety. [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from UCD School of Chemistry. [Link]

-

University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. Retrieved from UCSB EH&S. [Link]

-

University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from UNM Department of Chemistry & Chemical Biology. [Link]

-

Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from Case Western Reserve University. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Scribd. [Link]

-

Unknown. Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Santa Monica College. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning adapted document. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Caloong Chemical. (2023, August 21). Discovering the Properties and Applications of Methyl 2-Iodobenzoate. Retrieved from Caloong Chemical. [Link]

-

Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from a scientific journal's supporting information. [Link]

- Google Patents. CN106608823A - Production technology of methyl 2-iodobenzoate.

-

Chemdad. Methyl 2-iodobenzoate. Retrieved from Chemdad. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

ACS Omega. (2026, January 11). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction.... Retrieved from ACS Publications. [Link]

-

ResearchGate. Nucleophilic reactivity of the azide ion in various solvents | Request PDF. Retrieved from ResearchGate. [Link]

-

University of Rochester. Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry. [Link]

-

MilliporeSigma. Solvent Miscibility Table. Retrieved from MilliporeSigma. [Link]

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. artscimedia.case.edu [artscimedia.case.edu]

- 4. ucd.ie [ucd.ie]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Chemistry and History of Methyl 2-azidobenzoate: A Technical Guide for the Modern Researcher

Abstract

Methyl 2-azidobenzoate, a versatile and highly reactive organic intermediate, holds a significant place in the annals of synthetic chemistry. Its utility as a precursor to a variety of nitrogen-containing heterocycles and as a photolabile probe has cemented its importance in drug discovery, materials science, and chemical biology. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound. We will delve into the foundational principles of its synthesis, explore its rich reaction chemistry, and provide detailed experimental protocols for its preparation and key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal molecule.

Introduction: The Significance of an Aryl Azide

This compound belongs to the class of organic compounds known as aryl azides. The azide functional group (-N₃) imparts a unique set of properties to the molecule, making it a powerful tool in the hands of a synthetic chemist. The high nitrogen content and the ability to liberate dinitrogen gas (N₂) upon thermolysis or photolysis make aryl azides energetic and reactive species. This reactivity is harnessed to generate highly transient intermediates, such as nitrenes, which can undergo a variety of fascinating and synthetically useful transformations, including insertions, cycloadditions, and rearrangements.

The strategic placement of the azide group at the ortho position to a methyl ester on a benzene ring in this compound creates a molecule poised for intramolecular reactions, leading to the efficient construction of complex heterocyclic scaffolds.

Discovery and Historical Context: A Legacy of Azide Chemistry

While the precise first synthesis of this compound is not readily found in a single seminal publication, its discovery is intrinsically linked to the pioneering work on organic azides by the German chemist Theodor Curtius in the late 19th and early 20th centuries.[1][2][3] Curtius is renowned for his discovery of hydrazoic acid and the development of the Curtius rearrangement , a thermal decomposition of an acyl azide to an isocyanate.[4][5] This reaction laid the groundwork for the synthesis and understanding of a vast array of organic azides.

The synthesis of aromatic azides, including the parent 2-azidobenzoic acid, followed from the well-established diazotization of aromatic amines, a reaction also developed in the 19th century. The general and reliable method for converting an aromatic amine to an azide involves the formation of a diazonium salt, which is then displaced by an azide anion.

It is highly probable that this compound was first prepared by the straightforward esterification of 2-azidobenzoic acid or by the direct diazotization of its corresponding amine precursor, methyl anthranilate .[6][7] The latter is a readily available and inexpensive starting material, making this the most logical and historically likely route to the title compound.

The Synthetic Pathway: From Amine to Azide

The synthesis of this compound is a classic example of aromatic chemistry, relying on a robust and well-understood reaction sequence. The journey begins with methyl anthranilate, an ester of anthranilic acid.

The Starting Material: Methyl Anthranilate

Methyl anthranilate is a naturally occurring compound found in grapes and other fruits, and is widely used as a flavoring and fragrance agent.[6][7] Its industrial synthesis is well-established, typically involving the esterification of anthranilic acid with methanol.

The Key Transformation: Diazotization and Azidation

The conversion of the primary amino group of methyl anthranilate to an azide is the cornerstone of the synthesis. This is achieved in a two-step, one-pot process:

-

Diazotization: The aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C). This reaction forms a transient but crucial intermediate: the diazonium salt.

-

Azidation: The diazonium salt is then reacted with a source of azide ions, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen group (N₂) from the diazonium salt to yield the desired aryl azide.

The overall transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Evolution of Synthetic Methodologies

Over the years, the fundamental diazotization-azidation sequence has been refined to improve safety, yield, and purity. Key advancements include:

-

Improved Diazotizing Agents: While the classical NaNO₂/acid system remains prevalent, other reagents like isoamyl nitrite and tert-butyl nitrite have been employed, sometimes offering milder reaction conditions.

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the reaction between the aqueous diazonium salt and the organic-soluble azide source, leading to improved efficiency.

-

Flow Chemistry: Modern flow chemistry techniques offer significant safety advantages when working with potentially explosive intermediates like diazonium salts and azides. The small reaction volumes and precise control over reaction parameters minimize risks and can lead to higher yields and purity.

The Rich Reaction Chemistry of this compound

The true value of this compound lies in its versatile reactivity, primarily driven by the azide functionality.

Thermolysis and Photolysis: The Generation of Nitrenes

Upon heating (thermolysis) or irradiation with UV light (photolysis), this compound extrudes a molecule of dinitrogen to form a highly reactive nitrene intermediate.[8] This electron-deficient species can exist in either a singlet or triplet state, each with distinct reactivity.

Caption: Formation of a nitrene from this compound.

The generated nitrene can then undergo a variety of intramolecular reactions, most notably:

-

Intramolecular C-H Insertion: The nitrene can insert into a C-H bond of a neighboring alkyl group, leading to the formation of five- or six-membered rings.

-

Ring Expansion: A common reaction pathway for ortho-substituted aryl nitrenes is ring expansion to form seven-membered heterocycles called azepines.

Cycloaddition Reactions: The Huisgen 1,3-Dipolar Cycloaddition

Aryl azides are excellent 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This reaction, pioneered by Rolf Huisgen, is a cornerstone of heterocyclic synthesis, providing a powerful method for the construction of five-membered nitrogen-containing rings. The reaction of this compound with an alkyne, for instance, yields a triazole.

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood, behind a safety shield, and on a small scale, especially during initial attempts. Avoid friction, shock, and rapid heating.

Synthesis of this compound from Methyl Anthranilate

This protocol is a representative procedure based on established methods for the synthesis of aryl azides.

Materials:

-

Methyl anthranilate

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl anthranilate (1.0 eq) in a mixture of water and concentrated HCl.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (1.1 eq) in water and cool the solution in an ice bath.

-

Slowly add the cold sodium azide solution to the diazonium salt solution, again keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Quantitative Data Summary:

| Starting Material | Reagents | Product | Typical Yield |

| Methyl Anthranilate | 1. NaNO₂, HCl2. NaN₃ | This compound | 80-95% |

Conclusion

This compound is a molecule with a rich history rooted in the fundamental discoveries of azide and nitrene chemistry. Its synthesis, based on the classic diazotization of an aromatic amine, has been refined over the decades, yet the core principles remain the same. The true power of this compound lies in its ability to serve as a versatile precursor to a wide array of complex nitrogen-containing molecules through the controlled generation of highly reactive intermediates. For researchers in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound is an invaluable asset, opening doors to the exploration of novel chemical space and the development of innovative functional molecules.

References

- Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid) N₃H. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033.

-

Curtius, T. (1894). Hydrazide und Azide organischer Säuren I. Abhandlung. Journal für Praktische Chemie, 50(1), 275–294. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). National Institutes of Health. [Link]

-

Theodor Curtius. Wikipedia. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of South Carolina Scholar Commons. [Link]

- Production technology of methyl 2-iodobenzoate.

-

Ueber die Einwirkung von Diazobenzolimid auf Acetylendicarbonsäuremethylester. Semantic Scholar. [Link]

-

Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). The Royal Society of Chemistry. [Link]

-

Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. Asian Journal of Chemical Sciences. [Link]

-

Methyl Anthranilate. PubChem. [Link]

-

methyl anthranilate. U.S. Food and Drug Administration. [Link]

Sources

- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. scispace.com [scispace.com]

- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 7. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Unlocking the Synthetic Potential of Methyl 2-azidobenzoate: Emerging Research Frontiers

Abstract

Methyl 2-azidobenzoate is a versatile, yet underexplored, aromatic building block poised for significant contributions to synthetic chemistry. The strategic placement of a reactive azide moiety ortho to a methyl ester group presents a unique platform for developing novel molecular architectures. This guide delineates promising research avenues for this reagent, moving beyond established aryl azide chemistry to explore unique intramolecular transformations and their applications. We will delve into three core research thrusts: (1) Intramolecular Cyclization Cascades via Nitrene Intermediates for the Synthesis of Novel Heterocycles; (2) Ortho-Directed Functionalization through [3+2] Cycloaddition Reactions; and (3) Development of Advanced Photoaffinity Probes for Chemical Biology. For each area, we will present the foundational chemistry, propose specific experimental protocols, and outline the potential impact for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

Aryl azides are a cornerstone of modern organic synthesis, primarily valued for their ability to undergo two transformative reactions: nitrene formation and [3+2] cycloaddition.[1] Thermolysis or photolysis of an aryl azide results in the extrusion of dinitrogen gas to generate a highly reactive aryl nitrene, an intermediate capable of C-H insertion, aziridination, and rearrangement reactions.[2][3] Concurrently, the azide group serves as a robust 1,3-dipole in Huisgen cycloadditions with alkynes, a cornerstone of "click chemistry" for its efficiency and biocompatibility.[4][5]

This compound incorporates these reactive capabilities onto a benzene ring bearing an ortho-disposed methyl ester. This specific substitution pattern is not merely an incidental structural feature; it is a strategic design element that opens the door to a wealth of intramolecular reactions that are inaccessible to its isomeric counterparts (e.g., methyl 4-azidobenzoate). The proximity of the ester to the azide allows for intramolecular trapping of reactive intermediates, paving the way for the streamlined synthesis of complex, fused heterocyclic systems that are prevalent in medicinal chemistry and materials science.[6] This guide will explore the untapped potential of this reagent, providing a roadmap for future research and application.

The synthesis of this compound is readily achievable from the commercially available and inexpensive starting material, methyl anthranilate (Methyl 2-aminobenzoate), via a standard diazotization-azidation sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

| CAS Number | 6845-43-8 |

Protocol 1: Synthesis of this compound

-

Diazotization: Dissolve methyl anthranilate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C. Add the previously prepared diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Work-up: After gas evolution ceases, allow the reaction to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating neat, friction, or shock. All reactions should be conducted behind a blast shield in a well-ventilated fume hood.

Research Area 1: Intramolecular Cascades via Nitrene Intermediates

The generation of a nitrene adjacent to an ester functionality is a powerful strategy for heterocyclic synthesis. Upon thermal or photochemical activation, this compound is expected to form a singlet nitrene intermediate which can engage in several intramolecular pathways.

Proposed Research: Synthesis of Benzoxazinones and Phenoxazines

A primary research avenue is the exploration of intramolecular C-H amination. The singlet nitrene can insert into the C-H bonds of the proximal methyl group of the ester. This would likely proceed through a transient five-membered ring intermediate, which could then rearrange to form a stable six-membered benzoxazinone ring system. Further derivatization of this core could lead to a library of compounds for biological screening.

A more ambitious extension involves a tandem reaction. If the initial benzoxazinone product can be induced to undergo a secondary reaction, such as a Smiles rearrangement or a subsequent intermolecular coupling, it could lead to the formation of more complex polycyclic systems like phenoxazines.

Caption: Proposed reaction pathway for heterocycle synthesis via nitrene intermediate.

Protocol 2: Exploratory Thermolysis for Benzoxazinone Synthesis

-

Reaction Setup: Dissolve this compound (1.0 eq) in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A in a flask equipped with a reflux condenser.

-

Thermolysis: Heat the solution to reflux (approx. 250 °C) and monitor the reaction by TLC for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to isolate and characterize the cyclized product(s).

Mechanistic Insight: Trapping of Dehydroazepine Intermediate

Previous studies on the photolysis of the closely related 2-(methoxycarbonyl)phenyl azide have shown that the primary intermediate is not the nitrene itself, but a ring-expanded 3-(methoxycarbonyl)azacycloheptatetraene (a dehydroazepine).[7] This highly electrophilic species is susceptible to nucleophilic attack. A key research direction would be to systematically study the trapping of this intermediate with a variety of nucleophiles (alcohols, amines, thiols) to generate a diverse library of functionalized azepine derivatives. The regioselectivity of this trapping will be of significant mechanistic interest.

Research Area 2: Ortho-Directed Functionalization via [3+2] Cycloadditions

The Huisgen [3+2] cycloaddition is a powerful tool for forming stable 1,2,3-triazole rings.[1] In the context of this compound, the resulting triazole ring will be positioned ortho to the methyl ester, providing a scaffold ripe for subsequent intramolecular cyclization.

Proposed Research: Tandem Cycloaddition-Cyclization for Triazolobenzodiazepines

A compelling research direction is a one-pot, two-step synthesis of triazolobenzodiazepines, a privileged scaffold in medicinal chemistry.

-

Step 1 (CuAAC): A copper-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound and a terminal alkyne bearing a suitable functional group (e.g., an amine precursor like a nitro or protected amine group) on the substituent.

-

Step 2 (Intramolecular Amidation): Following the formation of the triazole, an in-situ reduction of the nitro group to an amine, followed by intramolecular cyclization via amide bond formation with the adjacent methyl ester, would yield the desired triazolobenzodiazepine.

Caption: Tandem cycloaddition-cyclization workflow for novel heterocycle synthesis.

Protocol 3: One-Pot Synthesis of a Triazolobenzodiazepine Scaffold

-